Vapor Pressure: Significantly Lower Volatility than Shorter-Chain FTOH 2,2,3,3,3-Pentafluoropropanol
The vapor pressure of 3,3,4,4,4-pentafluorobutan-1-ol is substantially lower than that of the shorter-chain analog 2,2,3,3,3-pentafluoropropanol across the entire 278–328 K temperature range, reflecting increased molecular mass and stronger intermolecular interactions [1].
| Evidence Dimension | Vapor pressure (extrapolated from Antoine equation at 25°C) |
|---|---|
| Target Compound Data | ~3.5 kPa (estimated at 298.15 K) |
| Comparator Or Baseline | 2,2,3,3,3-Pentafluoropropanol: 56.6 mmHg (7.5 kPa) at 25°C |
| Quantified Difference | Target compound exhibits ~53% lower vapor pressure at 25°C |
| Conditions | Calculated from experimental vapor pressure measurements between 278–328 K [1]; comparator data at 25°C |
Why This Matters
Lower volatility translates to reduced evaporative loss during processing and storage, and lower fugitive emissions, which is critical for industrial safety and environmental compliance.
- [1] Silva, G. M. C., Morgado, P., Haley, J. D., Montoya, V. M. T., McCabe, C., Martins, L. F. G., & Filipe, E. J. M. (2016). Vapor pressure and liquid density of fluorinated alcohols: Experimental, simulation and GC-SAFT-VR predictions. Fluid Phase Equilibria, 425, 297-304. View Source
